

Application Notes: Fluorometric β -Mannosidase Assay using 4-MUB-mannopyranoside

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Compound of Interest

Compound Name: 4-Methylumbelliferyl beta-D-mannopyranoside

Cat. No.: B015296

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Introduction

β -Mannosidase is a lysosomal exoglycosidase that plays a crucial role in the catabolism of N-linked glycoproteins.^{[1][2]} This enzyme catalyzes the hydrolysis of terminal, non-reducing β -D-mannose residues from various glycoconjugates.^[1] A deficiency in β -mannosidase activity in humans leads to the lysosomal storage disorder β -mannosidosis, which is characterized by a wide spectrum of neurological impairments. Consequently, the measurement of β -mannosidase activity is vital for the diagnosis of this disease and for research into potential therapeutic interventions. This fluorometric assay, utilizing 4-Methylumbelliferyl- β -D-mannopyranoside (4-MUB-mannopyranoside), provides a sensitive and specific method for the quantification of β -mannosidase activity in various biological samples.

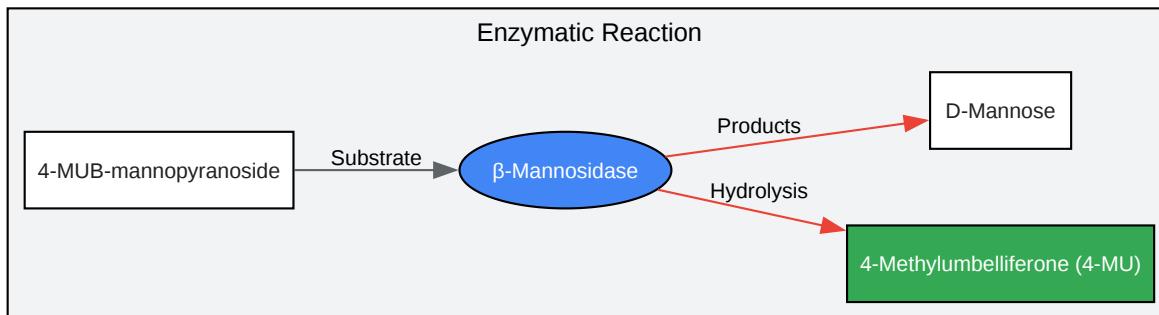
Principle of the Assay

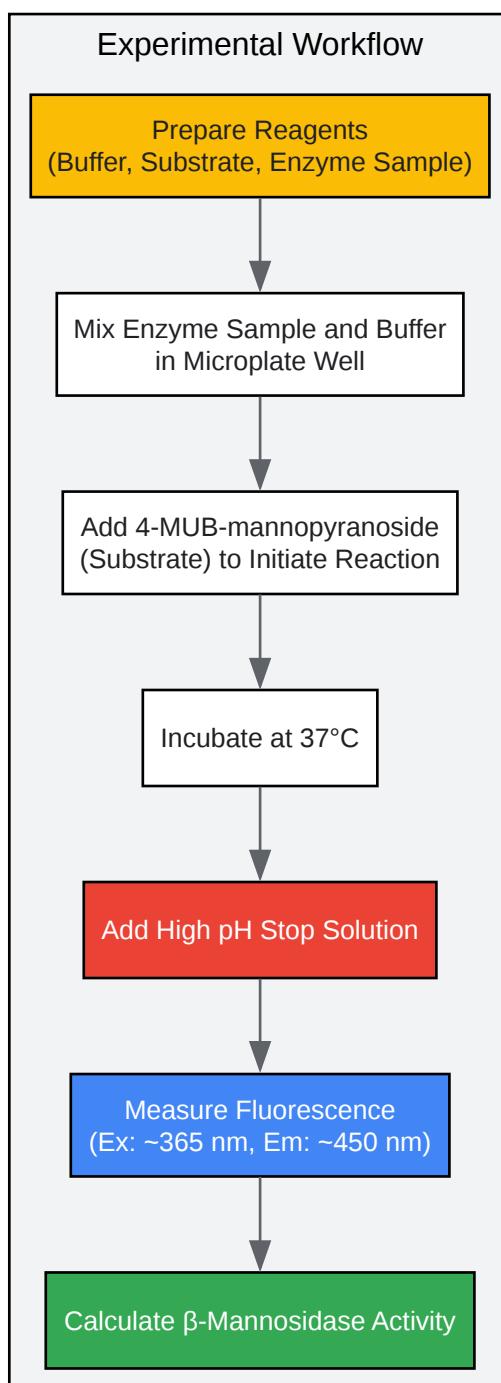
The fluorometric assay for β -mannosidase is based on the enzymatic cleavage of the non-fluorescent substrate, 4-MUB-mannopyranoside. β -Mannosidase hydrolyzes the β -D-mannosidic bond, releasing D-mannose and the highly fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU, which can be measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of 445-450 nm, is directly proportional to the β -mannosidase activity in the sample. The reaction is typically performed under acidic conditions, reflecting the lysosomal environment where the enzyme is

most active, and is terminated by the addition of a high pH stop buffer, which also enhances the fluorescence of the 4-MU product.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction pathway and the general experimental workflow for the fluorometric β -mannosidase assay.





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